3,5-Dibromo-2,6-dihydroxybenzoic acid
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Overview
Description
3,5-Dibromo-2,6-dihydroxybenzoic acid is an organic compound with the molecular formula C7H4Br2O4. It is a derivative of benzoic acid, characterized by the presence of two bromine atoms and two hydroxyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,6-dihydroxybenzoic acid typically involves the bromination of 2,6-dihydroxybenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:
C7H6O4+2Br2→C7H4Br2O4+2HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2,6-dihydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or convert the hydroxyl groups to other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of dibromoquinones.
Reduction: Formation of debrominated or reduced hydroxyl derivatives.
Scientific Research Applications
3,5-Dibromo-2,6-dihydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,6-dihydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxybenzoic acid: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2,3-Dihydroxybenzoic acid: Has hydroxyl groups in different positions, leading to different chemical and biological properties.
Uniqueness
3,5-Dibromo-2,6-dihydroxybenzoic acid is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
3147-51-1 |
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Molecular Formula |
C7H4Br2O4 |
Molecular Weight |
311.91 g/mol |
IUPAC Name |
3,5-dibromo-2,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H4Br2O4/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,10-11H,(H,12,13) |
InChI Key |
GOHWHEONKZIHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)C(=O)O)O)Br |
Origin of Product |
United States |
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